Velpatasvir intermediate
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Overview
Description
Velpatasvir intermediate is a crucial compound in the synthesis of Velpatasvir, a direct-acting antiviral medication used to treat chronic Hepatitis C infections. Velpatasvir is an NS5A inhibitor that plays a key role in inhibiting the replication and assembly of the Hepatitis C virus .
Preparation Methods
The preparation of Velpatasvir intermediate involves several synthetic routes and reaction conditions. One common method includes the nucleophilic substitution of a compound under alkaline conditions, followed by a coupling reaction in the presence of a metal catalyst . Industrial production methods often utilize inexpensive and readily available materials, with processes designed for large-scale production .
Chemical Reactions Analysis
Velpatasvir intermediate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Velpatasvir intermediate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and reactivity of antiviral compounds. In biology and medicine, it is crucial for developing treatments for Hepatitis C, as it helps inhibit the replication of the virus . Industrially, it is used in the large-scale production of antiviral medications .
Mechanism of Action
The mechanism of action of Velpatasvir intermediate involves its role as a precursor to Velpatasvir, which inhibits the non-structural protein 5A (NS5A) necessary for Hepatitis C virus replication and assembly . By blocking NS5A, Velpatasvir prevents the virus from replicating and assembling, thereby reducing the viral load in the patient’s body.
Comparison with Similar Compounds
Velpatasvir intermediate can be compared with other similar compounds such as Ledipasvir and Daclatasvir, which are also NS5A inhibitors used to treat Hepatitis C . Velpatasvir has a significantly higher barrier to resistance, making it a more potent and reliable option for treatment . Other similar compounds include Sofosbuvir and Voxilaprevir, which are used in combination with Velpatasvir for a more comprehensive treatment approach .
Biological Activity
Velpatasvir, a direct-acting antiviral (DAA), is primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. It functions as an inhibitor of the non-structural protein 5A (NS5A), a crucial component in the viral replication process. The biological activity of velpatasvir and its intermediates is essential for understanding its efficacy and safety profile in clinical settings.
Velpatasvir acts by binding to NS5A, disrupting its function and thereby inhibiting HCV replication. The mechanism involves:
- Inhibition of NS5A : Velpatasvir competes with RNA for binding at domain I of NS5A, preventing viral replication and assembly.
- Redistribution of NS5A : Inhibition leads to the redistribution of NS5A to lipid droplets, which may influence viral assembly and host immune response modulation .
Pharmacokinetics
The pharmacokinetic properties of velpatasvir are critical for its therapeutic effectiveness:
- Bioavailability : Oral bioavailability ranges from 25% to 30%.
- Protein Binding : Over 99.5% of velpatasvir is bound to plasma proteins.
- Metabolism : It undergoes metabolism primarily via CYP2B6, CYP2C8, and CYP3A4 enzymes.
- Excretion : Approximately 94% is excreted in feces, with only 0.4% eliminated via urine .
Case Study Overview
-
Study on Treatment Duration :
- A randomized trial compared 6-week versus 12-week treatment regimens using sofosbuvir/velpatasvir (SOF/VEL) in patients with recently acquired HCV.
- Results indicated an SVR12 (sustained virologic response at 12 weeks post-treatment) of 81.7% for the short arm compared to 90.5% for the standard arm, highlighting the importance of treatment duration .
- Real-World Effectiveness :
- Treatment in Decompensated Cirrhosis :
Safety Profile
The safety profile of velpatasvir has been generally favorable across studies:
- Adverse events were reported in about 19.7% of patients, with serious adverse events being rare and not directly attributed to the drug.
- Most adverse effects were manageable and did not lead to significant treatment discontinuations .
Summary Table: Key Data from Clinical Studies
Study Type | Population Characteristics | Treatment Regimen | SVR12 Rate (%) | Notes |
---|---|---|---|---|
Randomized Trial | Recently acquired HCV | SOF/VEL (6 vs. 12 weeks) | 81.7 (6 weeks) vs. 90.5 (12 weeks) | Shorter duration less effective |
Prospective Observational Study | Mixed genotypes, cirrhosis, HIV | SOF/VEL ± RBV | 92.8 | High efficacy across demographics |
Phase 2 Study | Decompensated cirrhosis | SOF/VEL + RBV | 78.1 | Effective in advanced liver disease |
Properties
Molecular Formula |
C31H34BrNO8 |
---|---|
Molecular Weight |
628.5 g/mol |
IUPAC Name |
2-O-[2-(9-bromo-8-oxo-5,9,10,11-tetrahydronaphtho[2,3-c]isochromen-3-yl)-2-oxoethyl] 1-O-tert-butyl 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C31H34BrNO8/c1-31(2,3)41-30(37)33-13-17(14-38-4)9-25(33)29(36)40-16-26(34)19-5-7-21-20(10-19)15-39-27-12-22-18(11-23(21)27)6-8-24(32)28(22)35/h5,7,10-12,17,24-25H,6,8-9,13-16H2,1-4H3 |
InChI Key |
RNASTNSTOJLQQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC(=O)C2=CC3=C(C=C2)C4=C(C=C5C(=C4)CCC(C5=O)Br)OC3)COC |
Origin of Product |
United States |
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